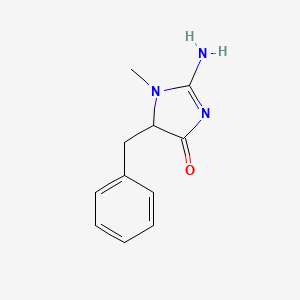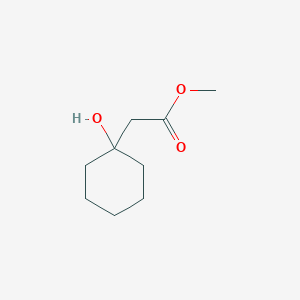
3-Chloropyrrolidine-2,5-dione
Descripción general
Descripción
It is a white solid used primarily as a chlorinating agent and a mild oxidant in organic synthesis . The compound is characterized by a five-membered pyrrolidine ring with a chlorine atom attached to the nitrogen atom, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chloropyrrolidine-2,5-dione can be synthesized from succinimide by treating it with chlorine sources such as sodium hypochlorite (bleach), t-butylhypochlorite, or chlorine gas . The reaction typically involves the chlorination of succinimide in an aqueous or organic solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of succinimide in large-scale reactors. The process is optimized to ensure high yields and purity of the product. The reaction conditions, such as temperature, solvent, and chlorine source, are carefully controlled to achieve efficient chlorination and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Chlorination: It acts as a chlorinating agent, introducing chlorine atoms into organic molecules.
Oxidation: It serves as a mild oxidant, capable of oxidizing primary and secondary alcohols to aldehydes and ketones.
Common Reagents and Conditions:
Chlorination: Common reagents include electron-rich arenes such as aniline and mesitylene, which are readily monochlorinated by this compound.
Major Products:
Chlorination: The major products are chlorinated derivatives of the starting materials.
Oxidation: The major products are aldehydes and ketones derived from the oxidation of alcohols.
Aplicaciones Científicas De Investigación
3-Chloropyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-chloropyrrolidine-2,5-dione involves the transfer of a chlorine atom to the target molecule. This chlorination reaction occurs through the formation of a highly reactive N–Cl bond, which acts as a source of “Cl+” (chloronium ion) . The compound can also function as an oxidant by accepting electrons from the substrate, leading to the formation of oxidized products . In the context of enzyme inhibition, this compound interacts with the active site of carbonic anhydrase isoenzymes, inhibiting their catalytic activity .
Comparación Con Compuestos Similares
N-Bromosuccinimide: Similar to 3-chloropyrrolidine-2,5-dione, N-bromosuccinimide is used as a brominating agent in organic synthesis.
N-Iodosuccinimide: This compound serves as an iodinating agent and shares similar reactivity with this compound.
Uniqueness: this compound is unique due to its specific reactivity as a chlorinating agent and mild oxidant. Its ability to selectively chlorinate electron-rich arenes and oxidize alcohols makes it a valuable reagent in organic synthesis . Additionally, its role as a carbonic anhydrase inhibitor highlights its potential in medicinal chemistry .
Propiedades
IUPAC Name |
3-chloropyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2/c5-2-1-3(7)6-4(2)8/h2H,1H2,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJZMVSJWUHDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559849 | |
| Record name | 3-Chloropyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61682-80-2 | |
| Record name | 3-Chloropyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylthieno[2,3-b]pyridine](/img/structure/B3354991.png)
![6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one](/img/structure/B3354998.png)
![5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-](/img/structure/B3355004.png)
![2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one](/img/structure/B3355011.png)








![4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3355083.png)

